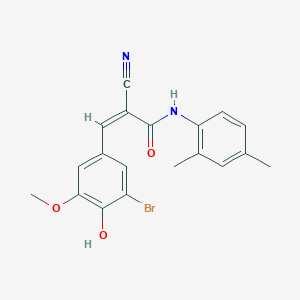

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-11-4-5-16(12(2)6-11)22-19(24)14(10-21)7-13-8-15(20)18(23)17(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFUKYIQYODWFD-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dimethylaniline.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and malononitrile in the presence of a base like piperidine.

Cyclization and Amidation: The intermediate undergoes cyclization followed by amidation with 2,4-dimethylaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity and Functional Group Interactions

The compound’s reactivity is influenced by its functional groups:

Hydroxy and Methoxy Groups

-

Hydroxy group (–OH):

-

May participate in hydrogen bonding or nucleophilic substitution .

-

Potential for deprotonation under basic conditions, enabling further reactions.

-

-

Methoxy group (–OCH₃):

-

Electron-donating effects may influence the electrophilicity of adjacent carbons.

-

Cyano Group

-

Nucleophilic attack : The cyano group can act as a leaving group in substitution reactions.

-

Hydrolysis : Under acidic or basic conditions, the cyano group may convert to a carboxylic acid or amide .

Amide Moiety

-

Hydrolysis : The amide bond (N–CO) can undergo hydrolysis to form a carboxylic acid , depending on reaction conditions (e.g., acid/base catalysts).

-

Nucleophilic acyl substitution : Susceptible to attack by nucleophiles like alcohols or amines.

Amidation/Hydrolysis

Related compounds (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide) undergo hydrolysis with hydrazine hydrate in ethanol, yielding propanamide derivatives . While not directly observed for this compound, analogous reactivity is plausible:

textReaction: (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide → Hydrolysis → Corresponding carboxylic acid/amine derivative

Transition-Metal Catalyzed Reactions

Though not explicitly documented for this compound, related cyano-containing amides may participate in:

-

Hydroamination : Formation of amines via nucleophilic attack on π-alkene complexes (e.g., using Rh, Pt catalysts) .

-

Hydrocupration : Copper-mediated additions to alkenes, enabling enantioselective amine synthesis .

Analytical and Monitoring Techniques

-

NMR spectroscopy : Used to confirm structural integrity and monitor reaction progress.

-

HPLC : Critical for assessing purity and yield during synthesis.

Challenges and Considerations

-

Sensitivity to functional groups :

-

The cyano group and amide bond may require protective groups during synthesis.

-

Hydroxy groups could lead to oxidation or polymerization under harsh conditions.

-

-

Stereochemical control : The (Z)-configuration necessitates careful reaction design to preserve geometry.

Scientific Research Applications

Chemical Properties and Structure

The compound features several functional groups, including bromine, hydroxyl, methoxy, cyano, and dimethylphenyl moieties. Its molecular formula is with a molecular weight of 392.24 g/mol. These characteristics contribute to its reactivity and potential applications.

Chemistry

In the realm of organic chemistry, (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it suitable for various synthetic pathways.

Synthetic Routes:

- Starting Materials: The synthesis typically begins with 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dimethylaniline.

- Condensation Reaction: An intermediate is formed through condensation with malononitrile in the presence of a base.

- Cyclization and Amidation: The intermediate undergoes cyclization followed by reaction with 2,4-dimethylaniline to yield the target compound.

Biology

Biologically, this compound is under investigation for its potential bioactivity. Compounds with similar structures have been noted for their antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study examined various derivatives of similar structures against cancer cell lines. Results indicated that certain compounds exhibited significant antiproliferative effects, reducing cell growth by up to 95% at specific concentrations . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Medicine

In medicinal chemistry, the compound is explored as a lead candidate for drug development due to its structural features that may interact with biological targets effectively.

Potential Mechanism of Action:

The mechanism by which this compound exerts its biological effects may involve interaction with enzymes or receptors. For example, it might inhibit specific enzyme activities or modulate receptor functions through agonistic or antagonistic actions.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth |

| Anti-inflammatory | May reduce inflammation markers |

| Anticancer | Demonstrated efficacy against cancer cell lines |

Industry

In industrial applications, this compound could play a role in developing specialty chemicals. Its unique properties make it suitable for use in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs but differ in substituents, leading to variations in physicochemical and functional properties.

Structural and Molecular Comparison

Substituent Effects on Properties

Hydrogen Bonding and Solubility

- The target compound and compound both feature a phenolic ‑OH group, enabling hydrogen-bond donor capacity. However, the 2,4-dimethylphenyl substituent in the target reduces polarity compared to the 2-ethoxyphenyl group in , likely decreasing aqueous solubility .

- compound lacks a hydroxyl group but includes a bromophenylmethoxy substituent, which may enhance lipophilicity and π-π stacking.

- compound contains a thiazolidinone ring with a thioxo group, introducing sulfur-based hydrogen-bond acceptors and higher polarity (predicted pKa = 9.53 ± 0.10) .

Steric and Electronic Effects

- The cyanoenamide backbone in the target and –6 compounds enables resonance stabilization, whereas the thiazolidinone ring in alters electronic distribution, impacting redox properties .

Predicted Physicochemical Properties

Crystallographic and Computational Insights

- Hydrogen-bond patterns: The phenolic ‑OH in the target compound may form O–H···O or O–H···N interactions, as observed in similar systems .

- Crystal packing : Bulky substituents (e.g., 2,4-dimethylphenyl) likely disrupt close packing, reducing melting points compared to less substituted analogs.

- DFT calculations: Methods like B3LYP () could predict frontier molecular orbitals, highlighting the electron-withdrawing effect of the cyano group .

Biological Activity

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including bromine, hydroxyl, methoxy, cyano, and dimethylphenyl moieties. Its molecular formula is , with a molecular weight of 401.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.3 g/mol |

| CAS Number | 341940-53-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group suggests potential enzyme inhibition capabilities, while the bromine and methoxy groups may enhance its binding affinity and selectivity towards specific receptors or enzymes.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Research has indicated that this compound exhibits significant bioactivity in various assays:

- Antimicrobial Activity : In vitro studies have demonstrated that the compound possesses antimicrobial properties against several bacterial strains. For instance, it showed a notable reduction in the growth of Gram-negative bacteria at concentrations as low as 25 µM.

- Cytotoxic Effects : The compound was evaluated for cytotoxicity using human cancer cell lines. Results indicated that it induced apoptosis in a concentration-dependent manner, with an IC50 value around 30 µM.

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A study investigated the effect of this compound on the T3SS of Escherichia coli. At a concentration of 50 µM, it resulted in approximately 50% inhibition of T3SS-mediated secretion of carboxypeptidase G2 (CPG2), suggesting its potential as a therapeutic agent against bacterial virulence factors . -

Anti-inflammatory Properties :

Another study explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Administration led to a significant decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide?

- Methodological Answer : The compound’s synthesis involves sequential functionalization of the phenyl rings and stereoselective formation of the enamide bond. A typical approach includes:

Bromination and Methoxylation : Introduce bromine and methoxy groups on the phenyl ring via electrophilic substitution under controlled conditions (e.g., using Br₂ in acetic acid for bromination and dimethyl sulfate for methoxylation) .

Cyanoacrylate Formation : React the substituted phenylaldehyde with cyanoacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride) to form the α-cyanoacrylic acid intermediate.

Enamide Coupling : Use coupling reagents like EDCI/HOBt to conjugate the cyanoacrylic acid with 2,4-dimethylaniline, ensuring Z-configuration retention via steric control or low-temperature conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the Z-isomer .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (6.8–7.5 ppm, integrating for substituted phenyl rings).

- Methoxy singlet (~3.8 ppm) and hydroxy proton (broad ~5.5 ppm, exchangeable with D₂O).

- Enamide NH (8.0–8.5 ppm, confirms conjugation to 2,4-dimethylphenyl) .

- IR : Stretches for cyano (~2220 cm⁻¹), amide C=O (~1680 cm⁻¹), and phenolic O–H (~3200 cm⁻¹) .

- HRMS : Molecular ion [M+H]⁺ should match the exact mass (C₂₀H₁₈BrN₂O₃: calc. 437.0425).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the Z-isomer?

- Methodological Answer :

- Crystal Growth : Slow evaporation of a saturated DMSO/water solution yields diffraction-quality crystals .

- Data Collection/Refinement : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement). Key parameters:

- Assign anisotropic displacement parameters for Br, O, and N atoms.

- Validate the Z-configuration via torsion angles (C=C–N–C: ~0° for Z, ~180° for E) .

- Hydrogen Bonding : Analyze intermolecular O–H···N (cyano) and N–H···O (amide) interactions to confirm packing stability .

Q. What computational methods predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic sites (e.g., bromine substitution, cyano group reactivity) .

- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s rules) identifies motifs like (two donor-acceptor pairs) in crystal lattices, crucial for predicting solubility and stability .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on the enamide’s role in hydrogen bonding .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies :

- Acidic Conditions (pH 2–4) : Monitor hydrolysis of the enamide bond via HPLC (C18 column, UV detection at 254 nm).

- Basic Conditions (pH 10–12) : Track deprotonation of the phenolic –OH and subsequent oxidation using cyclic voltammetry .

- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation as a sodium salt enhances aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.